molecular formula C19H16ClNO2 B1441201 6-Ethyl-2-(3-methoxyphenyl)quinoline-4-carbonyl chloride CAS No. 1160260-87-6

6-Ethyl-2-(3-methoxyphenyl)quinoline-4-carbonyl chloride

Cat. No. B1441201
M. Wt: 325.8 g/mol
InChI Key: KGPFYBLYVKXPQU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

“6-Ethyl-2-(3-methoxyphenyl)quinoline-4-carbonyl chloride” is a chemical compound used in scientific research . It has a molecular weight of 325.79 .


Molecular Structure Analysis

The molecular structure of “6-Ethyl-2-(3-methoxyphenyl)quinoline-4-carbonyl chloride” is composed of a quinoline core with an ethyl group at the 6-position, a methoxyphenyl group at the 2-position, and a carbonyl chloride group at the 4-position .

Scientific Research Applications

Anticorrosive Materials

Quinoline derivatives are noted for their effectiveness as anticorrosive materials. They form highly stable chelating complexes with surface metallic atoms, which is attributed to their high electron density. This characteristic makes them suitable for protecting metals against corrosion, suggesting potential industrial applications of "6-Ethyl-2-(3-methoxyphenyl)quinoline-4-carbonyl chloride" in coatings or treatments for metal preservation (C. Verma, M. Quraishi, E. Ebenso, 2020).

Green Chemistry and Synthesis

The synthesis of quinoline derivatives, including "6-Ethyl-2-(3-methoxyphenyl)quinoline-4-carbonyl chloride," can be aligned with green chemistry principles. New methodologies aim to reduce or eliminate the use of hazardous chemicals, solvents, and catalysts. This approach not only enhances the sustainability of the chemical synthesis but also minimizes the environmental and health impacts associated with the production of quinoline derivatives (L. Nainwal et al., 2019).

Optoelectronic Materials

Quinoline derivatives are valuable in the creation of novel optoelectronic materials due to their incorporation into π-extended conjugated systems. These materials are utilized in electronic devices, luminescent elements, photoelectric conversion elements, and image sensors. The specific properties of quinoline derivatives, such as their electroluminescent properties and potential for creating materials for organic light-emitting diodes (OLEDs), highlight the broad application spectrum of these compounds in advanced technology and materials science (G. Lipunova et al., 2018).

Antimicrobial and Anticancer Applications

Quinoline derivatives are recognized for their vast array of biological activities, including antimicrobial and anticancer effects. This positions them as critical scaffolds in drug discovery and pharmaceutical development. The structural modification of quinoline derivatives enables the targeting of a wide variety of biomedical applications, suggesting potential research avenues for "6-Ethyl-2-(3-methoxyphenyl)quinoline-4-carbonyl chloride" in these areas (J. A. Pereira et al., 2015).

Safety And Hazards

“6-Ethyl-2-(3-methoxyphenyl)quinoline-4-carbonyl chloride” is intended for research use only and is not intended for diagnostic or therapeutic use . Specific safety and hazard information was not available in the resources.

properties

IUPAC Name

6-ethyl-2-(3-methoxyphenyl)quinoline-4-carbonyl chloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H16ClNO2/c1-3-12-7-8-17-15(9-12)16(19(20)22)11-18(21-17)13-5-4-6-14(10-13)23-2/h4-11H,3H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KGPFYBLYVKXPQU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=CC2=C(C=C1)N=C(C=C2C(=O)Cl)C3=CC(=CC=C3)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H16ClNO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID201200899
Record name 6-Ethyl-2-(3-methoxyphenyl)-4-quinolinecarbonyl chloride
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID201200899
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

325.8 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

6-Ethyl-2-(3-methoxyphenyl)quinoline-4-carbonyl chloride

CAS RN

1160260-87-6
Record name 6-Ethyl-2-(3-methoxyphenyl)-4-quinolinecarbonyl chloride
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1160260-87-6
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 6-Ethyl-2-(3-methoxyphenyl)-4-quinolinecarbonyl chloride
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID201200899
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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